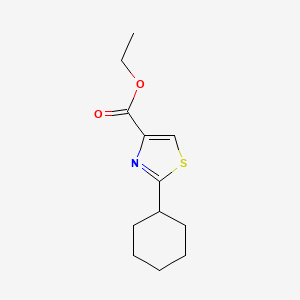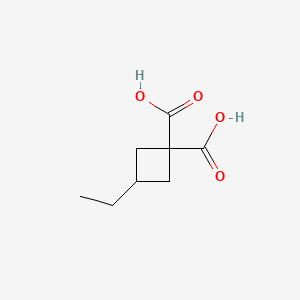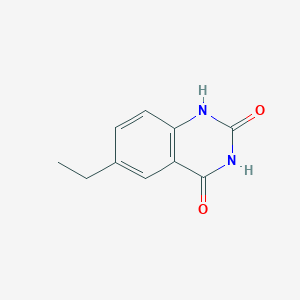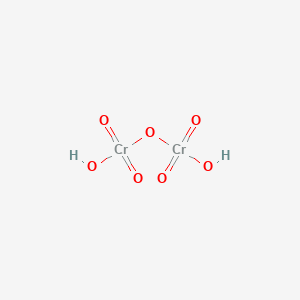
Dichromic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichromic acid, also known as H2Cr2O7, is a fully protonated form of the dichromate ion . It is an unstable dibasic oxidizing acid known only in solution and in the form of dichromate salts . It is usually a mixture made by adding concentrated sulfuric acid (H2SO4) to a dichromate, which consists of a variety of compounds and solid chromium trioxide .
Synthesis Analysis
Dichromic acid is formed by dissolving different concentrations of CrO3 in water . It can also be seen as the product of adding chromium trioxide (CrO3) to molecular chromic acid .Molecular Structure Analysis
The molecular formula of Dichromic acid is H2Cr2O7 . It has an average mass of 218.004 Da and a monoisotopic mass of 217.861069 Da .Chemical Reactions Analysis
Dichromic acid is a strong oxidizing agent. It converts primary alcohols (and aldehydes) to carboxylic acids and secondary alcohols to ketones . During oxidation, the color of chromic acid changes from orange to brownish green .Physical And Chemical Properties Analysis
Dichromic acid appears as a dark purplish-red sand-like crystalline solid or powder . It is odorless and has a density of 1.201 g/cm3 . The molar mass of Dichromic acid is 218.001 g/mol .Safety And Hazards
Zukünftige Richtungen
Recent research has explored the treatment of multi-walled carbon nanotubes (MWCNTs) with dichromic acid . The study investigated the effect of the concentration of dichromic acid on the change in texture characteristics, elemental composition, defectiveness, graphitization degree, and surface chemistry of MWCNTs . This suggests potential future directions in the use of dichromic acid in the field of nanotechnology .
Eigenschaften
CAS-Nummer |
13530-68-2 |
|---|---|
Produktname |
Dichromic acid |
Molekularformel |
Cr2H2O7 |
Molekulargewicht |
218.00 g/mol |
IUPAC-Name |
hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/2Cr.2H2O.5O/h;;2*1H2;;;;;/q2*+1;;;;;;;/p-2 |
InChI-Schlüssel |
CMMUKUYEPRGBFB-UHFFFAOYSA-L |
SMILES |
O[Cr](=O)(=O)O[Cr](=O)(=O)O |
Kanonische SMILES |
O[Cr](=O)(=O)O[Cr](=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-(Trifluoromethyl)-5-methoxy-1H-benzo[D]imidazol-1-YL)pyridin-2-amine](/img/structure/B8787471.png)
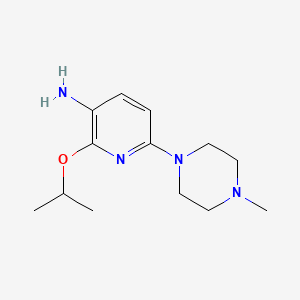
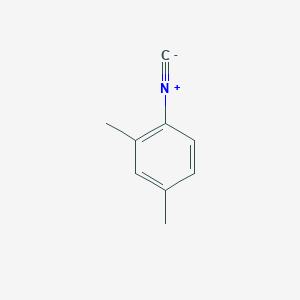
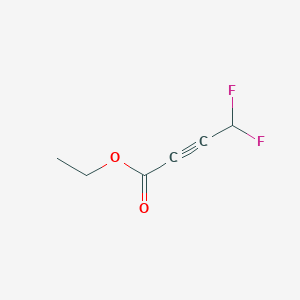
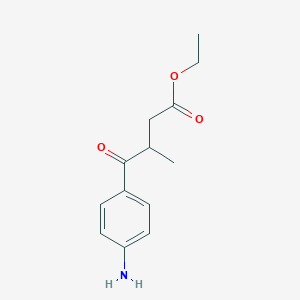
![tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate](/img/structure/B8787512.png)
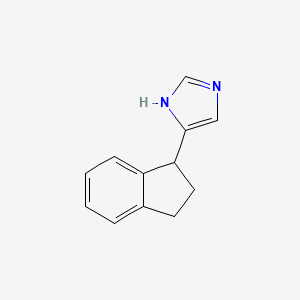
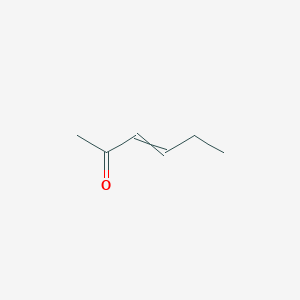

![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-Piperidinecarboxamide](/img/structure/B8787539.png)
